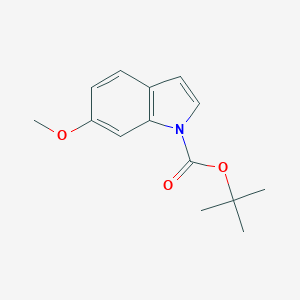

tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Overview

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The compound you mentioned, “tert-Butyl 6-methoxy-1H-indole-1-carboxylate”, likely shares these characteristics due to its indole structure.

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed, but the specific synthesis process for “tert-Butyl 6-methoxy-1H-indole-1-carboxylate” is not available in the sources I found.Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Boc-6-methoxyindole serves as a valuable scaffold for designing novel drugs. Its indole moiety is a common feature in many bioactive compounds. Researchers have explored its potential as an anticancer agent, antimicrobial, and anti-inflammatory drug. By modifying the Boc-protected indole, scientists can create derivatives with enhanced pharmacological properties .

Synthetic Methodology and Organic Synthesis

The boronic acid functionality in 1-Boc-6-methoxyindole makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions. Chemists utilize this compound to construct more complex molecules by coupling it with aryl or heteroaryl boronic acids. The resulting indole derivatives find applications in natural product synthesis and material science .

Photophysical Properties and Luminescent Materials

Indoles often exhibit intriguing photophysical properties. Researchers have investigated 1-Boc-6-methoxyindole for its fluorescence behavior. By incorporating it into luminescent materials, such as organic light-emitting diodes (OLEDs) or fluorescent sensors, scientists aim to enhance their performance and efficiency .

Agrochemicals and Crop Protection

Indole-based compounds play a crucial role in agrochemical research. 1-Boc-6-methoxyindole derivatives have been explored as potential herbicides, fungicides, and insecticides. Their selective activity against pests and pathogens makes them promising candidates for sustainable crop protection .

Materials Science and Surface Modification

Functionalized indoles find applications in surface modification and materials science. Researchers have used 1-Boc-6-methoxyindole to modify surfaces, such as glass or nanoparticles, for specific purposes. These modified materials can exhibit improved properties, such as enhanced hydrophobicity or biocompatibility .

Biological Probes and Imaging Agents

Due to its unique structure, 1-Boc-6-methoxyindole can serve as a fluorescent probe in biological studies. Scientists label proteins, nucleic acids, or cellular structures with indole derivatives to visualize and track their behavior. These probes aid in understanding cellular processes and disease mechanisms .

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Generally, indole derivatives interact with their targets, leading to changes at the molecular and cellular levels . The exact nature of these interactions and changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad biological activity . The downstream effects of these pathway alterations would be context-dependent, varying based on the specific target and cellular environment.

Result of Action

As an indole derivative, it is likely to have diverse effects based on its interactions with various cellular targets .

Future Directions

properties

IUPAC Name |

tert-butyl 6-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWDNKUOSIOAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646557 | |

| Record name | tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |

CAS RN |

138344-18-0 | |

| Record name | tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

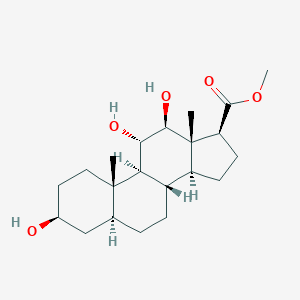

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)